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Methyl 2-amino-4-chloro-3-methoxybenzoate

Cat. No.: B12454841
M. Wt: 215.63 g/mol
InChI Key: OHZBKNLZTJYKQZ-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Aromatic Aminoesters

Substituted aromatic aminoesters are a class of organic molecules of significant interest in synthetic and medicinal chemistry. nih.gov Their importance stems from their role as versatile intermediates, or "building blocks," for the construction of a wide array of complex organic compounds, including pharmaceuticals, agrochemicals, and dyes. nih.govresearchgate.net Para-aminobenzoic acid (PABA) and its derivatives, for instance, are crucial precursors in the biosynthesis of folate in many organisms and have been modified to create novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com

The utility of these compounds is derived from the electronic interplay of the functional groups attached to the aromatic ring. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are electron-donating and act as powerful activating groups in electrophilic aromatic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions. Conversely, the methyl ester (-COOCH₃) group is an electron-withdrawing, meta-directing group. The halogen (e.g., -Cl) substituent has a deactivating inductive effect but directs ortho and para due to resonance. The combination of these competing effects on a single aromatic ring, as seen in Methyl 2-amino-4-chloro-3-methoxybenzoate, presents both a synthetic challenge and an opportunity for creating highly specific substitution patterns that are valuable in targeted drug design. beilstein-journals.org

Overview of Research Trajectories for this compound

Given the absence of extensive direct research on this compound, its potential research trajectories can be inferred from studies on its close structural analogs. The primary focus of such research is typically its synthesis and subsequent use as a synthetic intermediate.

A major research trajectory would involve the development of a regioselective synthesis. The key challenge lies in introducing the chlorine atom at the C-4 position in the presence of strongly activating amino and methoxy groups. Research into the regioselective chlorination of unprotected anilines using various reagents, such as copper(II) chloride or N-chlorosuccinimide, highlights the methods that could be explored to achieve this transformation efficiently. beilstein-journals.orgnih.gov Other approaches might involve palladium-catalyzed C-H chlorination, which offers alternative selectivity patterns. nih.govrsc.org

A second significant research path would be the exploration of this compound as a precursor for biologically active molecules. Substituted aminobenzoic acids are core components of numerous pharmaceuticals. nih.gov For example, derivatives of 2-amino-3-methyl-5-chlorobenzoic acid are key intermediates in the synthesis of modern insecticides. patsnap.comgoogle.com Therefore, academic and industrial research would likely investigate the conversion of this compound into novel heterocyclic systems, such as quinazolines or benzothiazines, to screen for potential pharmacological activity.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into a novel, highly functionalized molecule like this compound would be structured around several core objectives:

Development of a Synthetic Protocol: The foremost objective would be to establish an efficient and reproducible synthesis. A logical starting point would be the chlorination of the readily available precursor, methyl 2-amino-3-methoxybenzoate. This would involve screening various chlorinating agents and reaction conditions to maximize the yield and regioselectivity for the desired 4-chloro isomer. beilstein-journals.org

Comprehensive Spectroscopic and Structural Characterization: Once synthesized, the compound would need to be rigorously characterized to confirm its structure. This involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. The ultimate confirmation would come from single-crystal X-ray diffraction, which would provide unambiguous proof of the substitution pattern on the aromatic ring.

Investigation of Reactivity and Synthetic Utility: With a confirmed structure and a reliable synthesis, research would then focus on its chemical reactivity. Key questions would include the reactivity of the amino group in acylation or diazotization reactions, the potential for nucleophilic substitution of the chloro group under specific conditions, and the modification of the ester group. The overarching goal would be to demonstrate its utility as a building block by using it in the synthesis of more complex target molecules, particularly those with potential applications in medicinal chemistry or materials science. nih.gov

Data Tables

Due to the limited specific literature on this compound, the following tables provide predicted data for the target compound and experimental data for a related isomer to illustrate the type of information that would be an objective of academic inquiry.

Table 1: Predicted Physicochemical Properties of this compound Note: The following data is computationally predicted and has not been experimentally verified.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
Canonical SMILES COC1=C(C(=C(C=C1)Cl)N)C(=O)OC
InChI Key FJVHADEJNLQGHY-UHFFFAOYSA-N

Table 2: Physicochemical Properties of a Related Isomer: Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate Note: This data is for a structurally related isomer and is provided for illustrative purposes. nih.gov

IdentifierValueSource
IUPAC Name methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoatePubChem
CAS Number 214470-59-4PubChem
Molecular Formula C₁₂H₁₆ClNO₄PubChem
Molecular Weight 273.71 g/mol PubChem
XLogP3-AA 2.5PubChem (Computed)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO3 B12454841 Methyl 2-amino-4-chloro-3-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 2-amino-4-chloro-3-methoxybenzoate

InChI

InChI=1S/C9H10ClNO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

OHZBKNLZTJYKQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)C(=O)OC)Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Amino 4 Chloro 3 Methoxybenzoate

Established Synthetic Routes and Precursor Utilization

The synthesis of Methyl 2-amino-4-chloro-3-methoxybenzoate is not widely detailed in publicly available literature, suggesting it may be a specialized or proprietary process. However, based on established principles of organic synthesis and routes for analogous compounds, a multi-step pathway from a readily available aromatic precursor is the most probable approach.

Multi-step Synthesis from Aromatic Precursors

A plausible synthetic route would likely commence with a substituted benzoic acid, such as 2-amino-3-methoxybenzoic acid or a related precursor. The synthesis would then involve a series of electrophilic aromatic substitution and functional group manipulation steps to introduce the chloro and ester functionalities in the correct positions.

A potential synthetic sequence could be:

Nitration: Introduction of a nitro group to a precursor like 3-methoxybenzoic acid. The directing effects of the existing substituents would guide the position of the incoming nitro group.

Reduction: The nitro group is then reduced to an amino group, typically using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

Chlorination: Introduction of the chlorine atom at the 4-position. This step is crucial and requires careful selection of chlorinating agents and reaction conditions to achieve the desired regioselectivity. Reagents such as N-chlorosuccinimide (NCS) are often employed for the chlorination of activated aromatic rings.

Esterification: The final step would be the esterification of the resulting 2-amino-4-chloro-3-methoxybenzoic acid with methanol, typically under acidic conditions, to yield the target methyl ester.

The starting material for such a synthesis is critical. For instance, beginning with 2-amino-3-methoxybenzoic acid would simplify the initial steps, though this precursor itself requires synthesis.

Table 1: Proposed Multi-step Synthesis Overview

Step Reaction Typical Reagents Key Considerations
1 Nitration of a suitable precursor HNO₃/H₂SO₄ Control of temperature to prevent over-nitration.
2 Reduction of nitro group SnCl₂/HCl or H₂/Pd-C Ensuring complete reduction without affecting other functional groups.
3 Chlorination N-Chlorosuccinimide (NCS) Regioselectivity is paramount.

Regioselective Functionalization Approaches

The key challenge in the synthesis of this compound lies in achieving the correct regiochemistry. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles.

The amino group (-NH₂) is a strong activating group and an ortho, para-director.

The methoxy (B1213986) group (-OCH₃) is also an activating group and an ortho, para-director.

The carboxylic acid/ester group (-COOH/-COOCH₃) is a deactivating group and a meta-director.

In a precursor such as 2-amino-3-methoxybenzoic acid, the 4-position is para to the amino group and ortho to the methoxy group, making it an electronically favorable site for electrophilic substitution like chlorination. However, the steric hindrance from the adjacent methoxy group could influence the reaction. The choice of chlorinating agent and reaction conditions is therefore critical to favor the desired 4-chloro isomer over other potential products. For instance, the use of milder chlorinating agents might offer better control over the regioselectivity.

Modern Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency, reduce waste, and enhance safety.

Catalytic Methods in Benzoate (B1203000) Synthesis

While specific catalytic methods for this compound are not documented, the synthesis of substituted benzoates, in general, has benefited from catalysis. For example, copper-catalyzed amination reactions of chlorobenzoic acids can be employed to form N-aryl anthranilic acid derivatives, showcasing the potential for catalytic C-N bond formation. nih.gov

In the context of the proposed synthesis, catalytic hydrogenation for the reduction of the nitro group is a well-established and efficient method. Furthermore, the development of regioselective catalytic chlorination methods for electron-rich aromatic systems could offer a more efficient and atom-economical alternative to traditional stoichiometric reagents.

Green Chemistry Principles Applied to Synthesis Protocols

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org In the context of synthesizing this compound, several aspects can be considered:

Atom Economy: Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or solvent-free conditions where possible. nih.gov

Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste. nih.gov

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one such technique that can accelerate reactions and reduce energy usage. organic-chemistry.org

For instance, replacing traditional reduction methods that use heavy metals with catalytic hydrogenation improves the environmental profile of the synthesis. Similarly, exploring enzymatic or biocatalytic routes for specific steps, such as the esterification, could offer a greener pathway. google.com

Optimization of Reaction Parameters and Process Efficiency

To ensure a high yield and purity of the final product, the optimization of reaction parameters for each step of the synthesis is crucial.

Key parameters for optimization include:

Temperature: Controlling the reaction temperature is vital, especially during nitration and chlorination, to prevent side reactions and the formation of unwanted isomers.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) helps in determining the optimal reaction time to maximize product formation and minimize degradation.

Concentration of Reagents: The stoichiometry of the reactants must be carefully controlled to ensure complete conversion and avoid excess unreacted starting materials.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can significantly impact the reaction rate and efficiency.

Table 2: Illustrative Reaction Conditions for a Key Synthetic Step (Chlorination)

Parameter Condition A Condition B Condition C
Chlorinating Agent N-Chlorosuccinimide Sulfuryl chloride Chlorine gas
Solvent Acetonitrile Dichloromethane Acetic acid
Temperature Room Temperature 0 °C to Room Temp 10-20 °C
Reaction Time 4-6 hours 1-2 hours 2-4 hours
Catalyst None None None

| Yield (Hypothetical) | Moderate to High | High | Variable, risk of over-chlorination |

This table is illustrative and based on general knowledge of chlorination reactions of activated aromatic rings. Actual conditions would require experimental validation.

Yield Enhancement and Side-Product Minimization

Control of Reaction Temperature: In electrophilic substitution reactions like nitration, temperature control is paramount. Allowing the reaction temperature to rise can lead to the formation of dinitrated or other over-reacted products, which significantly lowers the yield of the desired mononitrated compound. quizlet.com

Choice of Reagents: The selection of reagents can have a substantial impact on the outcome of the reaction. For instance, in the chlorination step, using a milder and more selective chlorinating agent like iodobenzene (B50100) dichloride can minimize side reactions that may occur with harsher reagents like chlorine gas.

Purification Techniques: Effective purification methods are essential for isolating the target compound from unreacted starting materials and side-products. Column chromatography is a common technique used to obtain highly pure products. Recrystallization can also be employed to purify the final product, and the choice of solvent is critical to ensure good recovery. quizlet.com

Reaction Step Parameter to Control Reason for Control Potential Side-Products
NitrationTemperatureTo prevent over-nitrationDinitro- and trinitro-benzoates
ChlorinationChlorinating AgentTo enhance regioselectivity and minimize byproductsIsomeric chlorinated compounds, dichlorinated products
ReductionReducing AgentTo selectively reduce the nitro group without affecting other functional groupsIncomplete reduction, reduction of the ester group

Stereochemical Control in Chiral Analogs (if applicable through derivatization)

While this compound itself is not chiral, the principles of stereochemical control would become relevant if chiral analogs were to be synthesized through derivatization. For instance, if a chiral substituent were introduced to the molecule, it would be necessary to control the stereochemistry of the newly formed chiral center.

A common strategy for the analysis and separation of enantiomers of chiral compounds, including amino acid derivatives, is the use of chiral derivatizing agents (CDAs). nih.gov This involves reacting the chiral molecule with a CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Examples of chiral derivatizing agents include:

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. nih.gov

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov

The choice of the derivatizing agent can influence the separation efficiency and the sensitivity of detection. nih.gov This approach allows for the determination of the enantiomeric purity of a chiral analog and can be adapted for preparative separations to obtain enantiomerically pure compounds.

Chiral Derivatizing Agent (CDA) Typical Application Detection Method
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)Amino acid analysisUV, Mass Spectrometry
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)Amino acid and amine analysisUV, Mass Spectrometry
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE)Amino acid analysisUV, Mass Spectrometry

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 4 Chloro 3 Methoxybenzoate

Transformations Involving the Aromatic Amino Group

The aromatic amino group is a key site for a variety of chemical transformations, including amidation, acylation, and diazotization reactions. These reactions are fundamental in the synthesis of a wide range of derivatives.

Amidation and Acylation Reactions

The amino group of methyl 2-amino-4-chloro-3-methoxybenzoate can readily undergo amidation and acylation reactions to form the corresponding amides and N-acyl derivatives. These reactions are typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

Recent research has highlighted the use of transition metal catalysts, such as Rh(III) complexes, for the direct C-H amidation of anilides with isocyanates, providing an efficient route to N-acyl anthranilamides. nih.gov While not specifically demonstrated on this compound, this methodology suggests a potential pathway for its functionalization. The general reaction involves the formation of an N-acyl derivative, which can be a precursor for the synthesis of various heterocyclic compounds like quinazolinones. nih.gov

Practical implementations of amidation reactions often involve the use of strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) to facilitate the direct amidation of esters. researchgate.net For instance, methyl anthranilate can be directly amidated in dimethyl sulfoxide (B87167) (DMSO) with t-BuOK. researchgate.net

Table 1: Representative Amidation and Acylation Reactions

ReactantReagentProductNotes
This compoundAcetyl chlorideMethyl 2-(acetylamino)-4-chloro-3-methoxybenzoateStandard acylation
This compoundBenzoyl chlorideMethyl 2-(benzoylamino)-4-chloro-3-methoxybenzoateSchotten-Baumann conditions
AcetanilidePhenyl isocyanateN-phenyl-2-(acetylamino)benzamideRh(III)-catalyzed C-H amidation nih.gov

Diazotization and Subsequent Aryl Coupling Reactions

The aromatic amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. masterorganicchemistry.com This diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, CuCN). masterorganicchemistry.comwikipedia.orgbohrium.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The versatility of the Sandmeyer reaction makes it a powerful tool for introducing a range of substituents onto the aromatic ring. nih.govnumberanalytics.com

Gomberg-Bachmann Reaction: In the presence of a base, the diazonium salt can be coupled with another aromatic compound to form a biaryl product. nih.govwikipedia.orgslideshare.net This reaction proceeds through an aryl radical intermediate. slideshare.net A variation of this reaction allows for the arylation of anilines with aryl diazotates under basic conditions. nih.gov

Table 2: Diazotization and Coupling Reactions

Starting MaterialReactionReagentsProduct
This compoundDiazotizationNaNO₂, HClMethyl 4-chloro-2-diazonium-3-methoxybenzoate chloride
Methyl 4-chloro-2-diazonium-3-methoxybenzoate chlorideSandmeyer (Chlorination)CuClMethyl 2,4-dichloro-3-methoxybenzoate
Methyl 4-chloro-2-diazonium-3-methoxybenzoate chlorideSandmeyer (Bromination)CuBrMethyl 2-bromo-4-chloro-3-methoxybenzoate
Methyl 4-chloro-2-diazonium-3-methoxybenzoate chlorideGomberg-BachmannBenzene (B151609), NaOHMethyl 4-chloro-3-methoxy-2-phenylbenzoate

Reactions of the Ester Moiety

The methyl ester group in this compound is susceptible to hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Kinetics

The hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. The kinetics of ester hydrolysis are influenced by steric hindrance around the carbonyl group. chemrxiv.orgchemicalforums.com The presence of substituents ortho to the ester group, as in the case of this compound, can significantly slow down the rate of hydrolysis compared to less hindered esters. chemrxiv.orgchemicalforums.com Alkaline hydrolysis typically follows second-order kinetics. chemrxiv.org

Transesterification, the conversion of one ester to another, can be catalyzed by either acids or bases. This reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the new alcohol or by removing the alcohol that is formed.

Reduction and Functional Group Interconversion Studies

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reduction is a common transformation in organic synthesis. masterorganicchemistry.com The reaction of methyl benzoate (B1203000) with LiAlH₄ yields benzyl (B1604629) alcohol. It is important to note that LiAlH₄ will also reduce other functional groups, such as the nitro group if it were present. sciencemadness.org Milder reducing agents can sometimes be used for selective reductions.

Functional group interconversion of the ester to other functionalities, such as amides, can also be achieved. Direct amidation of the ester can be promoted by strong bases as mentioned previously. researchgate.net

Reactivity of the Halogen (Chlorine) Atom

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic substitution under normal conditions. However, its reactivity can be enhanced by the presence of electron-withdrawing groups ortho or para to it. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org In this compound, the amino and methoxy (B1213986) groups are electron-donating, which deactivates the ring towards nucleophilic aromatic substitution (SNAᵣ).

For a nucleophilic aromatic substitution to occur, the reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of strong electron-withdrawing groups is crucial to stabilize the negative charge of this intermediate. masterorganicchemistry.comlibretexts.org Therefore, displacing the chlorine atom in this compound with a nucleophile would require harsh reaction conditions or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate. chemistrysteps.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This pathway is fundamentally different from SN1 and SN2 reactions and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.orglibretexts.org

For this compound, the aromatic ring is substituted with two strong electron-donating groups (EDGs): the amino group at C2 and the methoxy group at C3. These groups increase the electron density of the ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. SNAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is crucial for the reaction to occur. libretexts.orglibretexts.org Electron-donating groups destabilize this anionic intermediate, rendering the SNAr pathway energetically unfavorable for this substrate under standard conditions.

For SNAr to be viable, the aromatic ring must be substituted with at least one powerful electron-withdrawing group (EWG), such as a nitro group (-NO2), positioned ortho or para to the leaving group (in this case, the chloro substituent). libretexts.org The absence of such a group on the this compound molecule indicates a low propensity for undergoing SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a chloro substituent on the aromatic ring makes this compound a suitable candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The general catalytic cycle for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. nih.govyoutube.com

Given the structure of this compound, several types of cross-coupling reactions could be envisioned at the C4 position.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Resulting Bond Potential Product Structure
Suzuki Coupling Organoboron reagent (e.g., Ar-B(OH)₂) C-C Aryl group at C4
Heck Coupling Alkene (e.g., R-CH=CH₂) C-C Substituted alkene at C4
Sonogashira Coupling Terminal alkyne (e.g., R-C≡CH) C-C Alkyne group at C4
Buchwald-Hartwig Amination Amine (e.g., R₂NH) C-N Amino group at C4

| Stille Coupling | Organostannane reagent (e.g., Ar-SnR₃) | C-C | Aryl group at C4 |

These reactions typically require a palladium catalyst, a suitable ligand, and a base to proceed effectively. The specific conditions would need to be optimized for this particular substrate, taking into account the potential for catalyst inhibition by the amino group.

Role of the Methoxy Substituent in Directing Reactivity

Electronic Effects : The methoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance (a +R effect). The oxygen atom's lone pairs can delocalize into the π-system of the ring, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. libretexts.org While it is inductively electron-withdrawing (-I effect) due to the high electronegativity of the oxygen atom, the resonance effect is dominant in electrophilic aromatic substitution. rsc.org

Directing Effects : As a strong activating group, the methoxy group is an ortho, para-director. youtube.comyoutube.com This means it directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the position ortho to the methoxy group is C2 (occupied by -NH2) and C4 (occupied by -Cl), and the position para is C6 (vacant).

Steric Effects : The methoxy group can exert some steric hindrance on the adjacent positions, potentially influencing the approach of bulky reagents to the C2 and C4 positions. However, its primary influence remains its powerful electronic activating and directing effect.

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of EAS on a polysubstituted ring like this compound is determined by the cumulative directing effects of all substituents.

The mechanism proceeds in two steps: initial attack by the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. pitt.edulibretexts.org

Regioselectivity and Electronic Effects

The directing influence of each substituent on this compound must be considered to predict the site of further electrophilic attack. The only available positions for substitution are C5 and C6.

Amino Group (-NH2 at C2) : A very strong activating, ortho, para-director. It strongly directs incoming electrophiles to C6 (para).

Methoxy Group (-OCH3 at C3) : A strong activating, ortho, para-director. It directs to C5 (ortho) and C6 (para). libretexts.org

Chloro Group (-Cl at C4) : A deactivating, but ortho, para-director. It directs to C5 (ortho) and C2 (ortho, occupied) and C6 (para).

Methyl Ester Group (-COOCH3 at C1) : A deactivating, meta-director. It directs to C3 (occupied) and C5. fiveable.me

Table 2: Analysis of Substituent Directing Effects

Substituent (Position) Activating/Deactivating Directing Effect Influence on C5 Influence on C6
-NH₂ (C2) Strongly Activating ortho, para meta (unfavored) para (strongly favored)
-OCH₃ (C3) Strongly Activating ortho, para ortho (favored) para (strongly favored)
-Cl (C4) Deactivating ortho, para ortho (favored) para (favored)

| -COOCH₃ (C1) | Deactivating | meta | meta (favored) | ortho (unfavored) |

Derivatization and Novel Analog Synthesis from Methyl 2 Amino 4 Chloro 3 Methoxybenzoate

Synthesis of Substituted Aromatic Aminoester Derivatives

The inherent reactivity of the amino and ester functionalities, along with the influence of the chloro and methoxy (B1213986) substituents on the aromatic ring, positions Methyl 2-amino-4-chloro-3-methoxybenzoate as a versatile scaffold for the synthesis of a diverse array of substituted aromatic aminoester derivatives. The primary amino group serves as a key handle for various transformations.

One of the most fundamental derivatization pathways involves N-acylation. The reaction of the parent compound with a range of acyl chlorides or anhydrides under basic conditions would yield a library of N-acyl derivatives. The choice of the acylating agent is critical in tailoring the properties of the resulting molecule. For instance, reaction with acetyl chloride would produce the N-acetyl derivative, while using benzoyl chloride would introduce a phenyl group. These reactions typically proceed with high yields and are straightforward to perform.

Another important class of derivatives arises from N-alkylation reactions. Treatment with alkyl halides in the presence of a suitable base can introduce various alkyl chains to the amino group. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by stoichiometric adjustments of the reactants and the choice of reaction conditions.

Furthermore, the amino group can undergo reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the initial formation of a Schiff base, which is then reduced in situ, commonly with a mild reducing agent like sodium triacetoxyborohydride, to afford N-alkylated derivatives. This method is particularly useful for introducing a wide variety of structurally diverse substituents.

The aromatic ring itself, while influenced by the existing substituents, could potentially undergo further electrophilic substitution, although the directing effects of the amino, chloro, and methoxy groups would need to be carefully considered.

Table 1: Hypothetical N-Substituted Derivatives of this compound

Derivative NameR-GroupReagents and Conditions
Methyl 2-(acetylamino)-4-chloro-3-methoxybenzoate-COCH₃Acetyl chloride, Pyridine, 0°C to rt
Methyl 2-(benzoylamino)-4-chloro-3-methoxybenzoate-COPhBenzoyl chloride, Triethylamine, CH₂Cl₂
Methyl 4-chloro-2-(ethylamino)-3-methoxybenzoate-CH₂CH₃Ethyl iodide, K₂CO₃, Acetonitrile, reflux
Methyl 4-chloro-3-methoxy-2-(propylamino)benzoate-CH₂CH₂CH₃Propionaldehyde, NaBH(OAc)₃, DCE

Cyclization Reactions for Heterocyclic Ring Formation

The strategic placement of the amino and ester groups on the aromatic ring of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. These cyclization reactions are pivotal in the construction of core structures found in many biologically active compounds.

One of the most prominent applications would be in the synthesis of quinazolinones. Treatment of the parent compound with an appropriate one-carbon synthon, such as formamide (B127407) or orthoformates, at elevated temperatures can lead to the formation of a 4-quinazolinone ring system. The reaction proceeds via initial N-formylation followed by intramolecular cyclization and elimination of methanol.

Alternatively, reaction with isocyanates or isothiocyanates could provide access to quinazoline-2,4-diones or 2-thioxo-quinazolin-4-ones, respectively. These reactions involve the initial formation of a urea (B33335) or thiourea (B124793) linkage, which then undergoes intramolecular cyclization.

The presence of the ortho-amino ester functionality also allows for the construction of benzodiazepine (B76468) derivatives. For example, condensation with a suitable α-amino acid derivative could, after appropriate activation, lead to the formation of a 1,4-benzodiazepin-2-one ring system.

Furthermore, multi-step reaction sequences can be envisioned to access other heterocyclic cores. For instance, conversion of the ester to a hydrazide, followed by reaction with a β-dicarbonyl compound, could yield pyrazole-fused heterocycles.

Table 2: Potential Heterocyclic Scaffolds from this compound

Heterocyclic SystemKey ReagentsGeneral Reaction Type
Quinazolin-4-onesFormamide, High TemperatureCondensation/Cyclization
Quinazoline-2,4-dionesIsocyanates (e.g., PhNCO)Addition/Cyclization
2-Thioxo-quinazolin-4-onesIsothiocyanates (e.g., PhNCS)Addition/Cyclization
1,4-Benzodiazepin-2-onesα-Amino acid derivativesCondensation/Cyclization

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The systematic derivatization of this compound would enable comprehensive studies into the relationships between the chemical structure of the derivatives and their resulting reactivity and physical properties.

Structure-Reactivity Relationships:

The electronic nature of the substituents introduced onto the amino group would significantly modulate the nucleophilicity of the nitrogen and the electron density of the aromatic ring. Electron-donating groups (e.g., alkyl chains) would be expected to increase the reactivity of the amino group towards electrophiles and potentially activate the aromatic ring for further substitution. Conversely, electron-withdrawing groups (e.g., acyl groups) would decrease the nucleophilicity of the nitrogen and deactivate the ring.

The steric bulk of the introduced substituents would also play a crucial role. Large, bulky groups attached to the amino function could hinder further reactions at this site and may influence the regioselectivity of reactions on the aromatic ring due to steric hindrance. In cyclization reactions, the size and nature of the substituents can affect the rate and yield of ring formation.

Structure-Property Relationships:

The physicochemical properties of the synthesized derivatives, such as solubility, lipophilicity (logP), and melting point, would be directly influenced by the nature of the introduced functional groups. For example, the addition of polar groups could enhance aqueous solubility, while the introduction of hydrocarbon moieties would increase lipophilicity.

Spectroscopic properties would also be systematically altered. In ¹H NMR spectroscopy, the chemical shift of the N-H proton (if present) and the adjacent aromatic protons would be sensitive to the electronic environment. In infrared spectroscopy, the frequency of the N-H and C=O stretching vibrations would provide valuable information about the bonding and electronic nature of the derivatives.

By correlating these structural modifications with the observed changes in reactivity and physical properties, predictive models could be developed. These models would be invaluable for the rational design of novel molecules with desired characteristics, potentially for applications in materials science or as intermediates in the synthesis of more complex target molecules.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 4 Chloro 3 Methoxybenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure and studying the conformational dynamics of Methyl 2-amino-4-chloro-3-methoxybenzoate in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H and ¹³C NMR Analysis: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the protons of the two methyl groups (methoxy and ester). The chemical shifts (δ) are influenced by the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing chloro and methyl ester groups. The aromatic region would show two doublets for the coupled protons on the benzene (B151609) ring. The amino group protons would likely appear as a broad singlet, while the methoxy and methyl ester protons would each appear as sharp singlets.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would resonate at a significantly downfield chemical shift. The carbon atoms attached to the electronegative oxygen and chlorine atoms would also show characteristic shifts.

Conformational and Dynamic Insights: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the through-space proximity of protons, offering insights into the molecule's preferred conformation. For instance, NOESY could reveal the spatial relationship between the methoxy group's protons and the adjacent aromatic proton, helping to define the rotational orientation of the methoxy group relative to the benzene ring.

Variable-temperature (VT) NMR studies can provide information on the dynamic processes within the molecule, such as the rate of rotation around the C-O (methoxy) and C-C (ester) single bonds. beilstein-journals.org Changes in the NMR lineshapes as a function of temperature can be analyzed to determine the energy barriers for these conformational interchanges.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

NucleusAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹HAromatic H~7.8 (d)Doublet
Aromatic H~6.5 (d)Doublet
-NH₂~6.8 (br s)Broad Singlet
-OCH₃ (methoxy)~3.9 (s)Singlet
-OCH₃ (ester)~3.8 (s)Singlet
¹³CC=O (ester)~167-
C-OCH₃ (aromatic)~159-
C-NH₂~148-
C-H (aromatic)~131-
C-Cl~106-
C-COOCH₃~105-
C-H (aromatic)~100-
-OCH₃ (methoxy)~56-
-OCH₃ (ester)~52-

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Hydrogen Bonding Networks

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. For a related isomer, methyl 2-amino-3-chloro-4-methoxybenzoate, analysis showed that all non-hydrogen atoms lie in a near-perfect plane, indicating extensive conjugation across the aromatic system. researchgate.net

A key aspect of crystal structure analysis is the detailed characterization of intermolecular interactions, particularly hydrogen bonding networks, which dictate how molecules pack together in the crystal lattice. mdpi.comresearchgate.net In the case of this compound, the amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the methoxy oxygen are potential hydrogen bond acceptors.

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorPotential Supramolecular Motif
Strong Hydrogen BondN-H (amino)O=C (ester)Chains, Dimers
Weak Hydrogen BondN-H (amino)O-CH₃ (methoxy)Cross-linking between primary motifs
Weak Hydrogen BondC-H (aromatic/methyl)O=C (ester), O-CH₃ (methoxy), ClFurther stabilization of the crystal lattice
π–π StackingBenzene RingBenzene RingFace-to-face or offset stacking

Advanced Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Advanced mass spectrometry (MS) techniques, particularly those coupled with liquid chromatography (LC/MS), are powerful tools for monitoring the synthesis of this compound and identifying potential reaction intermediates. nih.gov Mass spectrometry is highly sensitive, allowing for the detection of very low abundance species, which is critical for mechanistic studies. nih.govrsc.org

Reaction Monitoring: Using an ionization technique like Electrospray Ionization (ESI), reaction mixtures can be analyzed directly. In the synthesis of the title compound, ESI-MS can be used to track the progress of the reaction by monitoring the ion signals corresponding to the reactants, intermediates, and the final product (e.g., the protonated molecule [M+H]⁺). This allows for the optimization of reaction conditions such as time, temperature, and catalyst loading in real-time.

Intermediate Identification: Many chemical transformations proceed through highly reactive, short-lived intermediates that are key to understanding the reaction mechanism. nih.govrsc.org ESI-MS is exceptionally well-suited for detecting charged intermediates, which are common in many catalyzed reactions. nih.gov By carefully analyzing the mass spectra at different time points during the reaction, it is possible to detect and identify the mass-to-charge ratio of these transient species. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the intermediate ion is isolated and fragmented to reveal its substructure, providing invaluable insight into the reaction pathway. nih.gov

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Environment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "molecular fingerprint" that is characteristic of a specific compound. nih.gov These methods probe the vibrational modes of molecules, and the resulting spectra can be used for identification and structural analysis of this compound.

Functional Group Analysis: The IR and Raman spectra are dominated by absorption bands corresponding to the vibrations of the specific functional groups within the molecule. The position, intensity, and shape of these bands are sensitive to the local chemical environment. For the title compound, key vibrational modes include:

N-H stretching: The amino group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The exact position can indicate the extent of hydrogen bonding.

C-H stretching: Aromatic and methyl C-H stretches appear in the 2850-3100 cm⁻¹ range.

C=O stretching: The ester carbonyl group exhibits a strong, sharp absorption band around 1700-1730 cm⁻¹. Its frequency can be affected by conjugation with the aromatic ring.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretches of the ester and ether linkages will produce strong bands in the 1000-1300 cm⁻¹ region.

C-Cl stretching: A characteristic band for the C-Cl bond is expected in the lower frequency "fingerprint region" of the spectrum.

By correlating the observed spectral bands with known frequencies for these functional groups, the structure of the molecule can be confirmed. researchgate.netrsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H stretch (asymmetric & symmetric)Amino (-NH₂)3300 - 3500Medium
C-H stretch (aromatic)Aromatic Ring3000 - 3100Medium-Weak
C-H stretch (aliphatic)Methyl (-CH₃)2850 - 3000Medium
C=O stretchEster (-COOCH₃)1700 - 1730Strong
C=C stretchAromatic Ring1450 - 1600Medium-Strong
C-O stretchEster, Ether1000 - 1300Strong
C-Cl stretchAryl Chloride700 - 850Medium-Strong

Theoretical and Computational Chemistry Studies of Methyl 2 Amino 4 Chloro 3 Methoxybenzoate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods such as Hartree-Fock (HF) and post-HF methods are used to solve the Schrödinger equation, providing detailed information about electron distribution and orbital energies. For Methyl 2-amino-4-chloro-3-methoxybenzoate, these calculations reveal how the various substituents—amino (-NH2), chloro (-Cl), methoxy (B1213986) (-OCH3), and methyl ester (-COOCH3)—modulate the electronic properties of the benzene (B151609) ring.

The electronic structure is heavily influenced by the interplay of inductive and resonance effects of these groups. The amino and methoxy groups are strong electron-donating groups through resonance, increasing the electron density on the aromatic ring. Conversely, the chloro group is electron-wielding through induction, while the methyl ester group is electron-withdrawing.

A key aspect of these calculations is the determination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the electron-rich amino and methoxy groups. A higher HOMO energy indicates a greater propensity for electron donation, making the molecule a better nucleophile.

LUMO : Represents the ability of a molecule to accept electrons. The LUMO is likely to be distributed over the electron-deficient parts of the molecule, particularly the carbonyl carbon of the ester group. A lower LUMO energy suggests a greater ease of accepting electrons, indicating electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. analis.com.my Quantum chemical calculations for similar aromatic compounds suggest that molecules with multiple functional groups can have complex orbital interactions that fine-tune their reactivity. epstem.net

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: These are illustrative values based on typical calculations for analogous molecules.)

ParameterPredicted Value (eV)Description
HOMO Energy -5.5 to -6.5Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -1.0 to -2.0Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 3.5 to 5.0An indicator of chemical reactivity and kinetic stability.

Density Functional Theory (DFT) for Reactivity Predictions and Transition State Analysis

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties and reactivity of molecules, offering a balance between accuracy and computational cost. nanobioletters.com DFT methods, such as B3LYP, are used to calculate global and local reactivity descriptors that predict how a molecule will behave in a chemical reaction. growingscience.commdpi.com

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. A higher (less negative) chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." analis.com.my

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Transition State Analysis: DFT is also invaluable for mapping out reaction pathways. By calculating the energies of reactants, products, and transition states, chemists can determine activation energies and reaction mechanisms. For this compound, DFT could be used to model its synthesis or subsequent reactions, such as electrophilic aromatic substitution or nucleophilic attack at the ester group, providing insights into the most favorable reaction pathways. researchgate.net

Table 2: Predicted Global Reactivity Descriptors from DFT Calculations (Note: These are illustrative values based on typical calculations for analogous molecules.)

DescriptorFormulaPredicted ValueInterpretation for Reactivity
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2-3.5 eVIndicates a moderate ability to donate electrons.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 22.0 eVSuggests the molecule is moderately "hard" and stable.
Electrophilicity Index (ω) μ² / (2η)3.06 eVClassifies the molecule as a strong electrophile.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations often focus on a single, optimized geometry, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to explore this conformational landscape by simulating the atomic motions of a molecule over time. nih.gov

For this compound, several rotatable bonds contribute to its conformational flexibility:

The C-O bond of the methoxy group.

The C-C and C-O bonds of the methyl ester group.

The C-N bond of the amino group.

MD simulations can track the rotation around these bonds, revealing the different conformations (rotamers) the molecule can adopt and their relative stabilities. nih.gov This exploration is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where a specific conformation may be required for binding. The simulations can be performed in a vacuum or, more realistically, in an explicit solvent to understand how interactions with solvent molecules influence the conformational preferences. The resulting trajectories can be analyzed to identify the most populated and lowest-energy conformational states.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to indicate different potential regions:

Red : Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue : Regions of most positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.

Green/Yellow : Regions of near-zero or intermediate potential.

For this compound, the MEP map would highlight specific sites for chemical interactions. The oxygen atoms of the carbonyl and methoxy groups, with their lone pairs of electrons, would appear as intense red regions, marking them as primary sites for hydrogen bonding and electrophilic attack. researchgate.net The nitrogen atom of the amino group would also show negative potential. In contrast, the hydrogen atoms of the amino group (-NH2) would be depicted in blue, representing the most positive regions and likely sites for nucleophilic interactions. analis.com.myresearchgate.net This visual information is invaluable for predicting non-covalent interactions, reactivity patterns, and how the molecule might orient itself within a larger system, such as a protein binding pocket. nih.gov

Table 3: Predicted Features of the Molecular Electrostatic Potential (MEP) Map

Molecular RegionExpected MEP ColorPredicted Chemical Character
Carbonyl Oxygen (-C=O) Deep RedStrong Negative Potential; Electrophilic Attack Site
Methoxy Oxygen (-OCH3) RedNegative Potential; Hydrogen Bond Acceptor
Amino Nitrogen (-NH2) Red to OrangeNegative Potential; Hydrogen Bond Acceptor
Amino Hydrogens (-NH2) BlueStrong Positive Potential; Nucleophilic Attack Site
Aromatic Ring Green / YellowRelatively Neutral Potential, modulated by substituents

Role of Methyl 2 Amino 4 Chloro 3 Methoxybenzoate As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

While substituted anthranilates are commonly used to synthesize heterocyclic systems like quinazolines, quinolones, and benzodiazepines, specific research detailing the use of Methyl 2-amino-4-chloro-3-methoxybenzoate for these purposes is not available in the reviewed literature. The strategic placement of its functional groups could theoretically guide the regioselectivity of cyclization reactions, but no definitive studies or reaction data have been published to confirm its role as a precursor for specific complex organic scaffolds.

Building Block for Advanced Materials (e.g., polymers, functional dyes, catalysts)

The application of this compound as a monomer for polymerization, a precursor for functional dyes, or a ligand in catalyst synthesis has not been documented in the accessible scientific literature. Although structurally similar anilines and benzoic acid derivatives are utilized in materials science, there are no specific research findings that detail the incorporation of this particular compound into advanced materials.

Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a single step. Aniline (B41778) derivatives are frequent participants in various MCRs, such as the Ugi or Biginelli reactions. However, a search of the scientific literature did not yield any studies where this compound is specifically employed as a reactant in any multi-component reaction. Consequently, there are no detailed research findings or data tables available to report on its synthetic utility in this context.

Future Research Directions and Emerging Avenues for Methyl 2 Amino 4 Chloro 3 Methoxybenzoate

Development of More Efficient and Sustainable Synthetic Pathways

The pursuit of green and efficient chemical syntheses is a paramount goal in modern chemistry. For Methyl 2-amino-4-chloro-3-methoxybenzoate, future research will likely focus on developing novel synthetic routes that are both economically viable and environmentally benign.

Current synthetic strategies for similar substituted anilines often rely on multi-step processes that may involve harsh reagents and generate significant waste. beilstein-journals.org Future methodologies could explore catalyst- and additive-free reactions, which have been successfully applied to the synthesis of other N-substituted anilines. beilstein-journals.org These approaches offer advantages such as operational simplicity, mild reaction conditions, and the potential for scale-up. beilstein-journals.org

Furthermore, the development of electrocatalytic methods presents a sustainable alternative to traditional reduction techniques for producing aniline (B41778) derivatives from nitrobenzene (B124822) precursors. nih.gov These electrochemical routes can circumvent the need for high temperatures and pressures, as well as the handling of hydrogen gas, leading to greater selectivity and a better environmental profile. nih.gov

Another promising area is the use of microwave-assisted green processes, which have been shown to be effective in the synthesis of related heterocyclic compounds. researchgate.net This technology can significantly reduce reaction times and improve yields.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalyst-Free Synthesis Operational simplicity, mild conditions, reduced wasteExploration of novel solvent systems and reaction conditions to promote the desired transformations. beilstein-journals.org
Electrocatalysis High selectivity, sustainable, avoids harsh reagentsDevelopment of efficient and stable electrode materials and mediators for the selective reduction of precursors. nih.gov
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiencyOptimization of microwave parameters and solvent choice for the specific synthesis of this compound. researchgate.net
Catalytic C-H Functionalization Atom economy, direct derivatizationDesign of regioselective catalysts for the direct introduction of substituents onto the aniline core. bath.ac.uk

Exploration of Underexplored Reactivity Profiles and Novel Transformations

The unique arrangement of amino, chloro, and methoxy (B1213986) groups on the benzene (B151609) ring of this compound suggests a rich and varied reactivity profile that remains largely unexplored. Future research should aim to systematically investigate the chemical behavior of this compound and harness its potential for novel transformations.

The amino group can serve as a handle for a variety of reactions, including N-alkylation, N-arylation, and the formation of amides and sulfonamides. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (chloro, methyl ester) groups can influence the regioselectivity of electrophilic aromatic substitution reactions.

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent provides a site for palladium, copper, or nickel-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom nucleophiles.

Directed C-H Functionalization: The amino group or a derivative thereof could be employed as a directing group to achieve regioselective functionalization of the aromatic ring, providing access to novel polysubstituted derivatives. bath.ac.uk

Annulation Reactions: The compound could serve as a building block in annulation reactions to construct heterocyclic systems, such as quinolines or indoles, which are prevalent in medicinal chemistry. bath.ac.uk

Oxidative and Reductive Transformations: The reactivity of the amino and chloro groups under various oxidative and reductive conditions could be explored to generate new functional groups and molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of this compound synthesis and derivatization with flow chemistry and automated technologies offers significant advantages in terms of efficiency, safety, and scalability. rsc.orgbeilstein-journals.org

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgamidetech.com This level of control can lead to improved yields, higher purity, and the ability to safely handle hazardous intermediates and reactions. beilstein-journals.org

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and reagents, accelerating the discovery of new derivatives of this compound. amidetech.commit.edu This high-throughput approach can be particularly valuable for exploring the compound's potential in areas such as drug discovery and materials science.

TechnologyAdvantages for this compound Research
Flow Chemistry Precise control over reaction conditions, enhanced safety for potentially hazardous reactions, improved scalability, and ease of handling unstable intermediates. rsc.orgbeilstein-journals.orgmdpi.com
Automated Synthesis High-throughput screening of reaction conditions and reagents, rapid library synthesis for structure-activity relationship studies, and reduced manual labor. amidetech.commit.edu

Advanced Characterization Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and developing new ones. Advanced characterization techniques will play a pivotal role in this endeavor.

In-situ Spectroscopic Methods: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the species present in a reaction mixture, allowing for the identification of intermediates and the determination of reaction kinetics.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods can be used to model reaction pathways, predict transition state energies, and provide insights into the electronic structure and reactivity of the molecule.

X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction can provide definitive structural information, confirming connectivity and stereochemistry. researchgate.net

Mass Spectrometry: Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to characterize reaction products and byproducts, aiding in the elucidation of reaction pathways.

By combining these advanced techniques, researchers can gain a comprehensive understanding of the chemical behavior of this compound, paving the way for its rational application in various scientific fields.

Q & A

Basic: What are the common synthetic routes for Methyl 2-amino-4-chloro-3-methoxybenzoate?

A typical approach involves multi-step nucleophilic substitution and esterification. For example, triazine derivatives can serve as intermediates, as seen in procedures using 2,4,6-trichlorotriazine and methoxyphenol under controlled temperatures (45–60°C) to introduce substituents . Precursor benzoate esters may undergo chlorination and amination steps, with reaction progress monitored via TLC (Rf ~0.62 in hexane/EtOH) .

Basic: How is the compound characterized using spectroscopic methods?

Key techniques include ¹H NMR (DMSO-d₆, δ = 3.86 ppm for methoxy groups) , melting point analysis (e.g., 217.5–220°C for related analogs) , and Rf values in TLC. Cross-validation with IR spectroscopy and mass spectrometry ensures structural confirmation. For analogs, crystallography (e.g., X-ray for triazine derivatives) resolves ambiguous stereochemistry .

Advanced: How can researchers resolve contradictions in spectral data interpretation?

Contradictions arise from overlapping signals (e.g., NH₂ vs. OH in NMR). Solutions include:

  • Variable-temperature NMR to distinguish dynamic exchange processes.
  • X-ray crystallography to unambiguously assign substituent positions (e.g., methoxy vs. chloro orientation) .
  • 2D NMR techniques (COSY, HSQC) for proton-carbon correlation .

Advanced: What computational strategies predict the reactivity of this compound?

Density Functional Theory (DFT) models the electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe). Parameters like Fukui indices identify nucleophilic/electrophilic sites. Crystallographic data (e.g., bond angles from triazine derivatives) refine molecular electrostatic potential maps .

Basic: What precautions are critical for handling and storing this compound?

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid moisture, as amino groups may react with water .

Advanced: How can regioselectivity be optimized in substitution reactions involving this compound?

Regioselectivity depends on:

  • Catalysts : Lewis acids (e.g., AlCl₃) direct electrophilic substitution to para positions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for chloro displacement.
  • Temperature : Lower temps (0–5°C) favor kinetic control over thermodynamic products .

Basic: What intermediates are pivotal in synthesizing this compound?

Key intermediates include:

  • Chlorinated triazines (e.g., 2,4,6-trichlorotriazine) for introducing chloro groups .
  • Methoxy-substituted phenols (e.g., 4-methoxyphenol) to install the methoxy moiety .
  • Aminobenzoate esters for subsequent functionalization .

Advanced: How do substituents (Cl, NH₂, OMe) influence the compound’s chemical behavior?

  • Chloro (Cl) : Enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution.
  • Amino (NH₂) : Acts as a directing group in electrophilic substitution; prone to oxidation.
  • Methoxy (OMe) : Steric hindrance and electron donation alter reaction kinetics .

Basic: What methods assess the purity and stability of this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via TLC .
  • Elemental analysis : Validate C, H, N, Cl content against theoretical values .

Advanced: What mechanistic insights guide its use in multi-component reactions?

Mechanistic studies involve:

  • Kinetic isotope effects to identify rate-determining steps (e.g., C-Cl bond cleavage).
  • Trapping intermediates (e.g., using TEMPO for radical pathways).
  • In situ FTIR to track ester hydrolysis or amine oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.